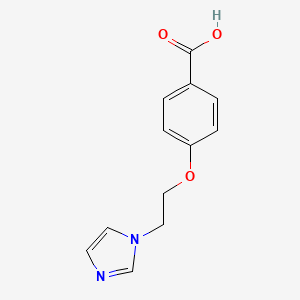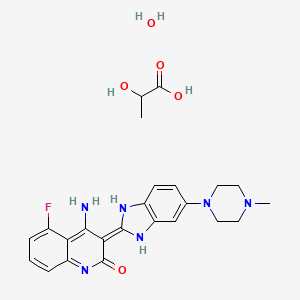
Dovitiniblactat
Übersicht
Beschreibung
Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is particularly effective against fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR). This compound has shown promise in preclinical studies for treating various cancers, including acute myeloid leukemia and multiple myeloma .
Wissenschaftliche Forschungsanwendungen
Dovitinib lactate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat various cancers, including breast cancer, glioblastoma, and melanoma. It has shown antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer and recurrent glioblastoma . In biology, dovitinib lactate is used to study the inhibition of RTKs and their role in cell proliferation and angiogenesis. In chemistry, it serves as a model compound for developing new kinase inhibitors .
Wirkmechanismus
Target of Action
Dovitinib lactate, also known as Dovitinib Lactate Hydrate, is a small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of Dovitinib are the fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in cell proliferation, migration, and angiogenesis, which are essential processes for tumor growth and metastasis .
Mode of Action
Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis . This multi-targeted approach potentially enhances the therapeutic efficacy of Dovitinib, especially in cancers that express high levels of surface FGF receptors .
Biochemical Pathways
Dovitinib’s action on the FGF, VEGF, and PDGF receptors disrupts several biochemical pathways involved in tumor growth and angiogenesis . For instance, the inhibition of FGF receptors can overcome resistance to VEGFR inhibitors, emphasizing the importance of multi-targeted inhibitors . Moreover, PDGF receptors, expressed on pericytes - smooth muscle cells that surround the vasculature, provide maintenance and support to the tumor neovasculature . Inhibition of these receptors by Dovitinib can lead to a broad inhibition of the angiogenesis process, providing potent antitumor effects .
Pharmacokinetics
The pharmacokinetic properties of Dovitinib are currently under investigation in clinical trials . As an orally active compound, Dovitinib’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Dovitinib’s action primarily involve the inhibition of tumor growth and angiogenesis . By disrupting the activity of FGF, VEGF, and PDGF receptors, Dovitinib can reduce cancer growth and spread . In clinical trials, Dovitinib has shown antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer .
Action Environment
The action, efficacy, and stability of Dovitinib can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can affect Dovitinib’s pharmacokinetics and pharmacodynamics . .
Vorbereitungsmethoden
The synthesis of dovitinib lactate involves multiple steps, including the formation of the benzimidazole-quinolinone core structure. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Dovitinib lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dovitinib lactate can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Vergleich Mit ähnlichen Verbindungen
Dovitinib lactate is unique in its ability to inhibit multiple RTKs, including FGFR, VEGFR, and PDGFR. Similar compounds include sorafenib and sunitinib, which primarily target VEGFR and PDGFR but have limited activity against FGFR. The inhibition of FGFR1–3 distinguishes dovitinib lactate from these other VEGFR inhibitors, making it a more versatile and potent option for targeting various cancers .
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPVYZNVVQQULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915769-50-5 | |
| Record name | Dovitinib lactate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOVITINIB LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dovitinib lactate and what are its downstream effects?
A1: Dovitinib lactate (TKI258) is a multi-targeted tyrosine kinase inhibitor (TKI) that acts by selectively targeting a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, RET, TrkA, and FLT3. [] By inhibiting these kinases, Dovitinib lactate disrupts critical signaling pathways involved in tumor angiogenesis, growth, and survival. [, ] For instance, the inhibition of VEGFRs leads to a decrease in the production of vascular endothelial growth factor (VEGF) and placental growth factor (PLGF), consequently hindering the formation of new blood vessels that tumors need to grow and metastasize. [, ] Furthermore, inhibition of FGFR1 is evidenced by an increase in plasma FGF23 levels. [, ]
Q2: What are the structural characteristics of Dovitinib lactate?
A2: Unfortunately, the provided abstracts do not provide detailed information regarding the molecular formula, weight, or spectroscopic data of Dovitinib lactate.
Q3: How effective is Dovitinib lactate in inhibiting angiogenesis in neuroendocrine tumors (NETs)?
A3: In vitro studies utilizing a human tumor angiogenesis model showed that Dovitinib lactate effectively inhibits angiogenesis in various NETs, including those originating from the small bowel, pancreas, and stomach, as well as their metastases. [] Dovitinib lactate demonstrated significant inhibition of overall angiogenic response (OAR) in both primary and metastatic NETs. []
Q4: How does Dovitinib lactate compare to other TKIs in terms of its anti-angiogenic activity in NETs?
A4: Among the six TKIs tested (Dovitinib lactate, Regorafenib, Erlotinib, Imatinib, Vatalanib, and Sunitinib), Dovitinib lactate exhibited the most potent inhibitory effect on angiogenesis in NETs in vitro. []
Q5: Has Dovitinib lactate shown any preliminary evidence of efficacy in clinical trials?
A5: Preliminary evidence suggests potential clinical benefits of Dovitinib lactate in treating metastatic renal cell carcinoma (mRCC) and melanoma. [, ] In a Phase I/II study on heavily pre-treated mRCC patients, Dovitinib lactate at 500mg/day demonstrated feasibility and some indications of clinical benefit, including stable disease and a reduction in tumor size in some patients. [] Similarly, in a Phase I study involving patients with advanced melanoma, Dovitinib lactate demonstrated some evidence of efficacy, although the specific details are limited in the provided abstract. []
Q6: What are the potential pharmacodynamic biomarkers for monitoring Dovitinib lactate activity?
A6: Several plasma biomarkers have shown potential for monitoring Dovitinib lactate activity, including VEGF, PLGF, sVEGFR2, and FGF23. [, , ] Dovitinib lactate treatment has been associated with increases in plasma VEGF, PLGF, and FGF23 levels, suggesting inhibition of VEGFR and FGFR. [, ] Additionally, a decrease in plasma sVEGFR2 levels further supports VEGFR inhibition. []
Q7: What are the known toxicities associated with Dovitinib lactate?
A7: In clinical trials, Dovitinib lactate has been associated with various side effects, with the severity generally increasing with higher doses. [, ] Some of the reported adverse events include hypertension, fatigue, nausea, vomiting, diarrhea, neutropenia, folliculitis, dizziness, and sinus bradycardia. [, ] The maximum tolerated dose (MTD) appears to be around 400-500 mg/day, with dose-limiting toxicities observed at higher doses. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


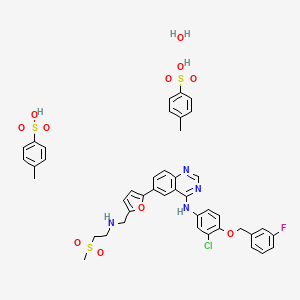
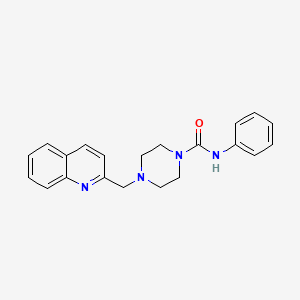

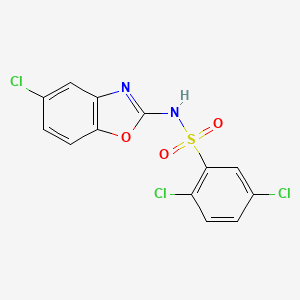


![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
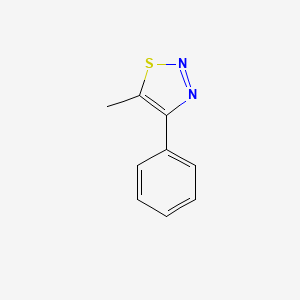
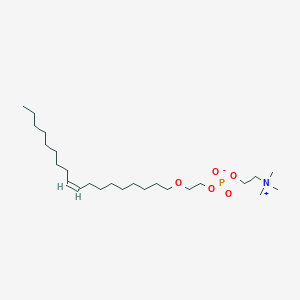

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

